molecular formula C10H12O3 B3382488 2-Ethoxy-2-phenylacetic acid CAS No. 33224-99-6

2-Ethoxy-2-phenylacetic acid

Cat. No. B3382488
CAS RN: 33224-99-6
M. Wt: 180.2 g/mol
InChI Key: XBLYVSAKBBNYDO-UHFFFAOYSA-N
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Description

2-Ethoxy-2-phenylacetic acid is a derivative of phenylacetic acid, which is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It is a white solid with a strong honey-like odor .


Synthesis Analysis

The synthesis of phenylacetic acid derivatives involves several steps. One common method is the hydrolysis of benzyl cyanide . The reaction proceeds slowly at lower temperatures and temperatures above 50° are not recommended because of the high volatility of hydrochloric acid .


Molecular Structure Analysis

The molecular structure of 2-Ethoxy-2-phenylacetic acid is similar to that of phenylacetic acid, with the addition of an ethoxy group. The molecular formula of phenylacetic acid is C8H8O2 , and the molecular weight is 136.15 g/mol .


Chemical Reactions Analysis

Phenylacetic acid undergoes ketonic decarboxylation to form ketones . It can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .


Physical And Chemical Properties Analysis

Phenylacetic acid is a white solid with a strong honey-like odor . It has a density of 1.0809 g/cm3 , a melting point of 76 to 77 °C , and a boiling point of 265.5 °C . It is soluble in water at 15 g/L .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Key Intermediates : The synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, an intermediate for repaglinide, an oral hypoglycemic agent, involves a process starting from 2-hydroxy-4-methylbenzoic acid. This efficient method improves yield and purity, showcasing the role of similar compounds in pharmaceutical synthesis (Salman et al., 2002).

  • Chiral Auxiliary Applications : In a study on biaryl carboxylic acids, 3-ethoxy-2-phenylbenzoic acid demonstrated superior yield and selectivity in the arylation of indoles with bromobenzenes. This highlights the potential of related compounds as proton shuttles in selective chemical reactions (Pi et al., 2018).

  • Ligand and Arylation Research : The meta-C-H arylation of phenylacetic acids, including variants similar to 2-ethoxy-2-phenylacetic acid, was achieved using modified norbornene and specific ligands. This research is significant for developing new arylation methods (Li et al., 2017).

Biochemical and Pharmaceutical Research

  • Pharmaceutical Synthesis : The synthesis of certain phenylacetic acid derivatives has been reported in the culture of Curvularia lunata. These compounds, related to 2-ethoxy-2-phenylacetic acid, could have potential applications in pharmaceuticals and biotechnology (Varma et al., 2006).

  • Spectroscopic Studies and Photochemistry : The photochemical and photophysical interactions of phenylacetic acid esters, akin to 2-ethoxy-2-phenylacetic acid, have been studied for their potential applications in understanding the behavior of these compounds under various conditions (Kasper et al., 1994).

Industrial Applications

  • Catalysis and Chemical Reactions : Research on the carbonylation of benzyl chloride using a cobalt complex suggests potential industrial applications of phenylacetic acid derivatives in catalysis and synthetic processes (Zhang et al., 2010).

  • Chelating Agent Alternatives : Studies on biodegradable chelating agents for various applications point towards the potential use of phenylacetic acid derivatives as environmentally friendly alternatives in industrial and agricultural settings (Pinto et al., 2014).

Safety and Hazards

Phenylacetic acid causes serious eye irritation and is harmful to aquatic life . It may cause respiratory irritation and is suspected of damaging fertility or the unborn child . It may be harmful if inhaled, absorbed through skin, or swallowed .

Future Directions

Future research directions could involve the development of new boron reagents for Suzuki–Miyaura coupling , and the exploration of catalytic protodeboronation of pinacol boronic esters .

properties

IUPAC Name

2-ethoxy-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-13-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLYVSAKBBNYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-2-phenylacetic acid

CAS RN

33224-99-6
Record name 2-ethoxy-2-phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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